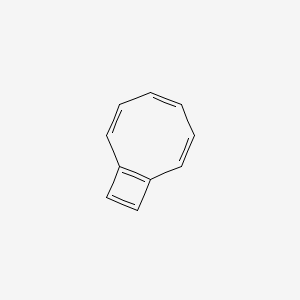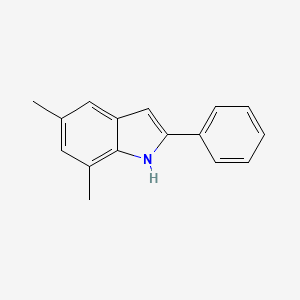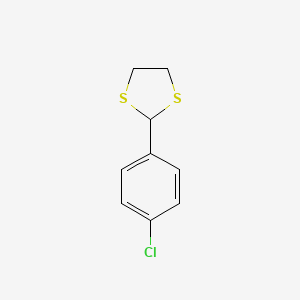
1,3-DITHIOLANE, 2-(p-CHLOROPHENYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiolane, 2-(p-chlorophenyl)- is an organosulfur compound with the molecular formula C9H9ClS2 It is a heterocyclic compound that contains a five-membered ring with two sulfur atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiolane, 2-(p-chlorophenyl)- can be synthesized through the reaction of p-chlorobenzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of 1,3-dithiolane derivatives often involves the use of recyclable catalysts such as DABCO-based ionic liquids. These catalysts offer advantages such as reduced reaction times, high yields, and environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiolane, 2-(p-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 or NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh.
Substitution: RLi, RMgX, RCuLi, NaOCH3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
1,3-Dithiolane, 2-(p-chlorophenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dithiolane, 2-(p-chlorophenyl)- involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metal ions or other reactive species, thereby exerting its effects. The specific pathways involved depend on the context of its application, such as its role as a protecting group in organic synthesis or its biological activity in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1,2-Dithiolane: An isomer of 1,3-dithiolane with a different ring structure.
1,3-Dithiane: A related compound with a six-membered ring containing two sulfur atoms.
Uniqueness
1,3-Dithiolane, 2-(p-chlorophenyl)- is unique due to its specific substitution pattern and the presence of the p-chlorophenyl group. This substitution imparts distinct chemical properties and reactivity compared to other dithiolane derivatives .
Properties
CAS No. |
23229-32-5 |
|---|---|
Molecular Formula |
C9H9ClS2 |
Molecular Weight |
216.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,3-dithiolane |
InChI |
InChI=1S/C9H9ClS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 |
InChI Key |
OCPZVXIFXYBOHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
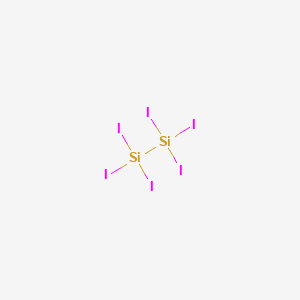
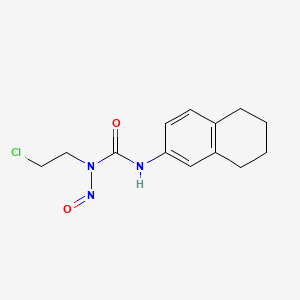
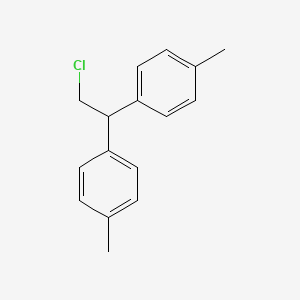
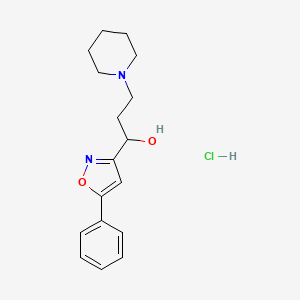
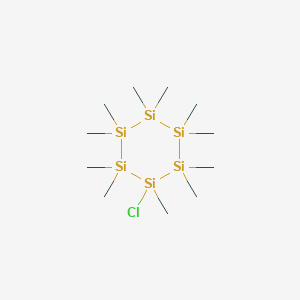
![Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate](/img/structure/B14719955.png)
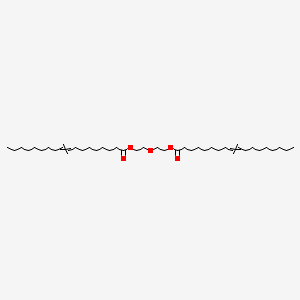

![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)
